![molecular formula C24H23N3O2S B4723758 1-(diphenylmethyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B4723758.png)
1-(diphenylmethyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine
Descripción general
Descripción
1-(diphenylmethyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine (also known as DT-010) is a piperazine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit promising pharmacological properties, including anti-inflammatory, anti-tumor, and anti-diabetic effects. In
Mecanismo De Acción
The mechanism of action of DT-010 is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways. DT-010 has been shown to inhibit the activation of NF-κB signaling pathways, which are involved in the regulation of inflammation and cell survival. DT-010 has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, DT-010 has been shown to regulate glucose metabolism by activating AMPK signaling pathways.
Biochemical and Physiological Effects:
DT-010 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. DT-010 has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Additionally, DT-010 has been shown to regulate glucose metabolism and reduce insulin resistance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DT-010 has several advantages for lab experiments. It is readily available and can be synthesized in high yields with high purity. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also limitations to using DT-010 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, its potential side effects and toxicity have not been fully characterized.
Direcciones Futuras
There are several future directions for research on DT-010. One potential avenue of research is to further investigate its anti-inflammatory effects and potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential avenue of research is to investigate its anti-tumor effects and potential applications in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of DT-010 and to characterize its potential side effects and toxicity.
Aplicaciones Científicas De Investigación
DT-010 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathways. DT-010 has also been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, DT-010 has been shown to exhibit anti-diabetic effects by regulating glucose metabolism and reducing insulin resistance.
Propiedades
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(4-nitrophenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c28-27(29)22-13-11-21(12-14-22)24(30)26-17-15-25(16-18-26)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASUOBONQJYPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




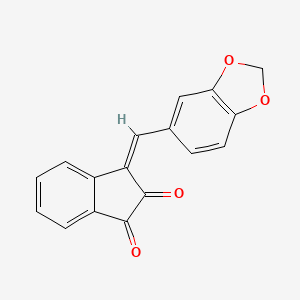
![3-allyl-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4723693.png)
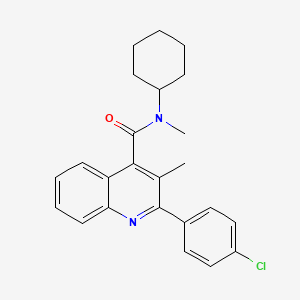
![N-(4-bromo-3-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4723697.png)
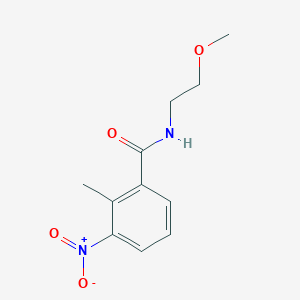
![2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4723711.png)
![3-cyclohexyl-2-(ethylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4723717.png)
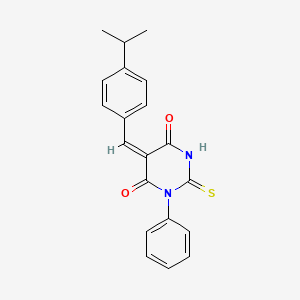
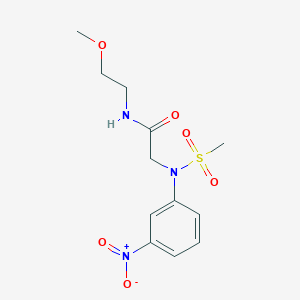
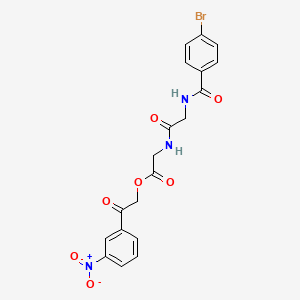
![N-[3-(2-ethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4723750.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-[4-(2-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4723755.png)
![4-chloro-3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4723771.png)